3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide
Description
3-Amino-N,N-dimethyl-4-(pyrrolidin-1-yl)benzamide is a benzamide derivative featuring a pyrrolidine ring and dimethylamino substituents. Its structure combines aromatic, amine, and heterocyclic moieties, making it a candidate for diverse biological activities.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-amino-N,N-dimethyl-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-15(2)13(17)10-5-6-12(11(14)9-10)16-7-3-4-8-16/h5-6,9H,3-4,7-8,14H2,1-2H3 |
InChI Key |
JILZBFCKTDFFED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzoic acid with dimethylamine under suitable conditions to yield N,N-dimethyl-4-aminobenzamide.
Introduction of the Pyrrolidinyl Group: The next step involves the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. This can be achieved by reacting N,N-dimethyl-4-aminobenzamide with pyrrolidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Pyrrolidine-Benzamide Derivatives with Antifungal Activity
- Compound: N-(2'-nitrobenzyl imino)-4-(2″,5″-dioxopyrrolidin-1-yl)benzamide (3D) Structural Features: Pyrrolidine-dione ring, nitrobenzyl substituent. Activity: Zone of inhibition against Aspergillus niger (12.3 mm) and A. flavus (13.3 mm) at 100 μg .
- Compound: N-(3',4',5'-trimethoxybenzyl imino)-4-(2″,5″-dioxopyrrolidin-1-yl)benzamide (3A) Structural Features: Trimethoxybenzyl group, pyrrolidine-dione. Activity: Inhibition zones of 10.6 mm (A. niger) and 12 mm (A. flavus) .
- Comparison: The target compound lacks the dioxopyrrolidine and nitro/trimethoxy groups but retains the pyrrolidine-benzamide scaffold.
Thiourea-Containing Pyrrolidine-Benzamide
- Compound : 4-Methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide
- Comparison: The thiourea group enables metal coordination, unlike the amino group in the target compound. This functional divergence may lead to distinct biological targets or enhanced stability in metal complexes.
Tetrahydroacridin-Conjugated Benzamide Derivatives
- Compound: 3-Amino-N,N-diethyl-4-((5-((1,2,3,4-tetrahydroacridin-9-yl)amino)pentyl)amino)benzamide (18d) Structural Features: Tetrahydroacridin moiety, diethylamino group, pentyl linker. Activity: Designed as cholinesterase inhibitors for neurodegenerative diseases .
- The target compound’s simpler structure may favor antimicrobial over neurological applications.
Pyrazole-Substituted Benzamide
- Compound: 4-Amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylbenzamide Structural Features: Pyrazole ring, methyl and phenyl substituents. Activity: Not explicitly reported, but pyrazole moieties often improve solubility and metabolic stability .
- Comparison : The pyrazole ring may confer distinct binding interactions compared to the pyrrolidine ring, influencing target selectivity.
Fluorinated Thiazole-Benzamide Derivative
- Compound: 4-Fluoro-3-{[2-(pyridin-2-ylamino)-thiazol-5-ylmethyl]-amino}-N-(4-pyrrolidin-1-yl-butyl)-benzamide Structural Features: Fluorine atom, thiazole ring, pyridinylamino group. Activity: Fluorine enhances bioavailability; thiazole may contribute to kinase inhibition .
- Comparison : Fluorination in the target compound could similarly improve pharmacokinetics, though its absence may limit metabolic stability.
Biological Activity
3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound possesses a molecular formula of CHNO and a molecular weight of approximately 206.29 g/mol. Its structure includes:
- An amino group (–NH)
- A dimethylamino group (–N(CH))
- A pyrrolidinyl group (–CHN)
These functional groups enhance its reactivity and interaction potential with biological targets, making it a candidate for drug development.
Research indicates that 3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide may modulate receptor activity, particularly in the central nervous system. The presence of both amino and pyrrolidinyl groups suggests potential interactions with neurotransmitter receptors, which could lead to neuroleptic effects.
Pharmacological Studies
Preliminary studies have shown that this compound can influence various biological pathways:
- Neuroleptic Effects : It has been implicated in modulating dopamine receptors, which are crucial for treating psychiatric disorders.
- Anticancer Potential : Some derivatives of similar compounds have demonstrated anticancer properties, suggesting that 3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide may also exhibit such activities through apoptosis induction in cancer cells .
Case Study 1: Neuroleptic Activity
A study focused on the compound's ability to bind to dopamine receptors revealed that it could potentially act as an antagonist, providing a basis for its use in treating schizophrenia and other mental health disorders. In vitro tests showed significant receptor binding affinity, indicating its potential as a lead compound in neuropharmacology.
Case Study 2: Anticancer Activity
In a recent investigation, derivatives of pyrrolidine-based benzamides were tested against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively. Specifically, the compound showed promising results against breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide | Contains amino and dimethylamino groups | Potential neuroleptic and anticancer |
| N,N-Dimethyl-4-(pyrrolidin-1-YL)benzamide | Lacks amino group | Different receptor interaction profile |
| 4-(Pyrrolidin-1-YL)benzamide | Lacks both amino and dimethylamino groups | Less versatile in chemical reactivity |
This table highlights how the unique combination of functional groups in 3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide enhances its pharmacological potential compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
